molecular formula C8H12N2S2 B13099341 4-Methyl-2-(propyldisulfanyl)pyrimidine

4-Methyl-2-(propyldisulfanyl)pyrimidine

Cat. No.: B13099341
M. Wt: 200.3 g/mol
InChI Key: PZTNZDOFHRFDHG-UHFFFAOYSA-N
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Description

4-Methyl-2-(propyldisulfanyl)pyrimidine is a chemical compound of interest in medicinal chemistry and biochemical research. This pyrimidine derivative features a propyldisulfanyl functional group, a structure that is often investigated for its potential bioactivity. Pyrimidine cores are known for their prevalence in pharmaceutical development, and the incorporation of disulfide moieties can be significant for modulating biological activity or for use in probe construction . The disulfide bridge in its structure may lend itself to studies exploring dynamic binding interactions, as disulfide bonds can be involved in reversible redox processes within biological systems. Researchers might explore this compound as a building block for the synthesis of more complex molecules or as a candidate in screening assays to develop new therapeutic agents. As with all compounds of this nature, this compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

4-methyl-2-(propyldisulfanyl)pyrimidine

InChI

InChI=1S/C8H12N2S2/c1-3-6-11-12-8-9-5-4-7(2)10-8/h4-5H,3,6H2,1-2H3

InChI Key

PZTNZDOFHRFDHG-UHFFFAOYSA-N

Canonical SMILES

CCCSSC1=NC=CC(=N1)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-Methyl-2-(propyldisulfanyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrimidine with propyldisulfanyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in good yield .

Industrial production methods for pyrimidine derivatives often involve multi-step processes that include the formation of key intermediates followed by functional group modifications. These methods are designed to be scalable and cost-effective, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

4-Methyl-2-(propyldisulfanyl)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The propyldisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group at position 4 can undergo electrophilic substitution reactions with halogens or other electrophiles in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-2-(propyldisulfanyl)pyrimidine has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(propyldisulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Features
4-Methyl-2-(propyldisulfanyl)pyrimidine 4-CH₃, 2-S-S-C₃H₇ C₈H₁₂N₂S₂ 208.33* Redox-active disulfide group
4-Methyl-2-(2-methylpropyl)pyrimidine 4-CH₃, 2-(CH₂CH(CH₃)₂) C₉H₁₄N₂ 150.22 Hydrophobic branched alkyl chain
4-Methyl-2-(methylthio)pyrimidine 4-CH₃, 2-SCH₃ C₆H₈N₂S 140.20 Thioether (stable sulfur linkage)
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-SCH₂CH₂OCH₃, 4-(CH₂CH(CH₃)₂), 6-O, 5-CN C₁₂H₁₇N₃O₂S 279.35 Ether-sulfanyl hybrid, nitrile, ketone
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 2-SO₂CH₃, 4-Ph-F, 6-CH(CH₃)₂ C₁₇H₁₉FN₂O₄S 382.41 Sulfonyl (electron-withdrawing), fluorophenyl

*Calculated based on molecular formula.

Key Observations:
  • Disulfide vs. Thioether/Sulfonyl : The propyldisulfanyl group in the target compound is redox-active, enabling dimerization or glutathione interactions, unlike the stable thioether (-SCH₃) in 4-Methyl-2-(methylthio)pyrimidine or the electron-withdrawing sulfonyl (-SO₂CH₃) group in fluorophenyl derivatives .
  • Hydrophobicity: Branched alkyl chains (e.g., 2-methylpropyl in ) enhance hydrophobicity, whereas methoxyethylsulfanyl groups () improve polarity.

Physicochemical Properties

Property This compound 4-Methyl-2-(methylthio)pyrimidine 2-[(2-Methoxyethyl)sulfanyl] derivative
Solubility Moderate (hydrophobic S-S group) Low (non-polar thioether) High (polar methoxy group)
Stability Sensitive to reducing agents High Moderate (hydrogen bonding)
Melting Point Not reported 113–115°C (analog with similar S-group) 113–115°C ()

Commercial and Research Relevance

  • Availability : 4-Methyl-2-(methylthio)pyrimidine is commercially available (Sigma-Aldrich, Alfa Aesar) , whereas the propyldisulfanyl analog likely requires custom synthesis.
  • Applications : Sulfur-containing pyrimidines are explored as kinase inhibitors (), antimicrobials (), and prodrugs. The target compound’s disulfide could be leveraged in drug delivery or materials science.

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